3,3-Difluorocyclobutyl benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

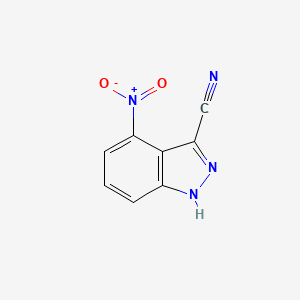

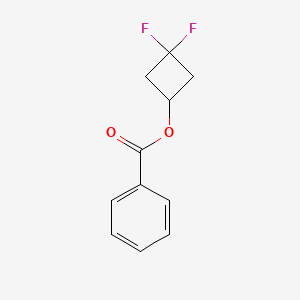

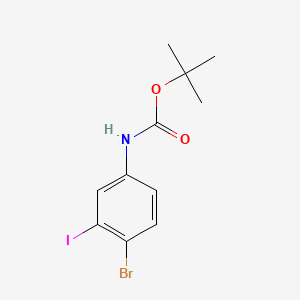

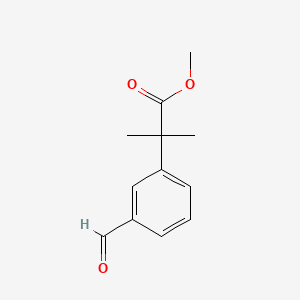

“3,3-Difluorocyclobutyl benzoate” is an organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 . It is used in various fields of research and industry.

Molecular Structure Analysis

The molecular structure of “3,3-Difluorocyclobutyl benzoate” consists of a cyclobutyl ring with two fluorine atoms attached at the 3,3-positions, and a benzoate group attached via an oxygen atom . The exact mass and monoisotopic mass of the compound are both 212.06488588 g/mol .

Physical And Chemical Properties Analysis

“3,3-Difluorocyclobutyl benzoate” is a solid compound . It has a topological polar surface area of 26.3 Ų and a complexity of 239 . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has three rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Synthesis of Building Blocks

3,3-Difluorocyclobutyl-substituted building blocks, including carboxylic acid, amines, alcohols, azide, and trifluoroborate ketone, can be synthesized through the multigram synthesis approach. Ethyl 3,3-difluorocyclobutanecarboxylate serves as a common synthetic intermediate for these derivatives, demonstrating the versatility of 3,3-difluorocyclobutyl benzoate in the synthesis of various chemical compounds (Ryabukhin et al., 2018).

Enzymatic Reduction in Anaerobic Aromatic Metabolism

In the context of anaerobic aromatic metabolism, benzoyl-coenzyme A, a central intermediate, is reduced to alicyclic compounds, potentially involving 3,3-difluorocyclobutyl benzoate or its derivatives. This reaction is crucial in the biological Birch reduction process, highlighting the compound's significance in biochemical pathways (Koch et al., 1993).

Photocatalytic Hydrodefluorination

The directed photocatalytic hydrodefluorination of fluorinated aryl benzoates, including 3,3-difluorocyclobutyl benzoate, is a method for accessing various fluorinated arenes. This approach, characterized by mild conditions and excellent regioselectivity, is ideal for complex synthesis, demonstrating the compound's utility in advanced chemical synthesis (Kharbanda & Weaver, 2023).

Benzoate Catabolism in Bacteria

3,3-Difluorocyclobutyl benzoate, as part of benzoic acid derivatives, is involved in the aerobic catabolism pathway in bacteria. This includes the conversion of benzoyl-CoA to various CoA thioesters, indicating the compound's role in microbial metabolic processes (Zaar et al., 2001).

Synthesis of Fluoromethyl Derivatives

The compound is used in the synthesis of fluoromethyl derivatives of carbocyclic oxetanocin A, highlighting its role in the development of novel chemical entities with potential therapeutic applications (Sato et al., 1996).

Safety And Hazards

The safety data sheet of “3,3-Difluorocyclobutyl benzoate” indicates that it may cause eye irritation . Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes . It is recommended to handle this compound with appropriate safety equipment and follow standard laboratory safety procedures .

Eigenschaften

IUPAC Name |

(3,3-difluorocyclobutyl) benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O2/c12-11(13)6-9(7-11)15-10(14)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHWHRWBARKVNBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)OC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676688 |

Source

|

| Record name | 3,3-Difluorocyclobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Difluorocyclobutyl benzoate | |

CAS RN |

1215071-19-4 |

Source

|

| Record name | 3,3-Difluorocyclobutyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,9-Triazaspiro[5.5]undecan-5-one](/img/structure/B567910.png)

![3'H-Spiro[azepane-4,1'-isobenzofuran]](/img/structure/B567912.png)

![6-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-B]pyridine](/img/structure/B567918.png)

![tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B567924.png)